2-(2-Naphthylsulfonyl)ethanol
Description
2-(2-Naphthylsulfonyl)ethanol is a sulfonated ethanol derivative characterized by a naphthyl group attached to a sulfonyl moiety, which is further linked to an ethanol chain. This compound is primarily utilized in pharmaceutical synthesis, particularly as a precursor for bioactive molecules. For instance, it serves as a key intermediate in the synthesis of benzothiazole derivatives targeting BCL-2 inhibitors for cancer therapy. The synthesis involves nucleophilic substitution between 2-aminobenzothiazole derivatives and 2-naphthylsulfonyl chloride in dry pyridine, yielding high-purity products .
The naphthyl group imparts aromatic bulkiness, which may influence steric interactions in molecular binding and reaction pathways. This structural feature distinguishes it from simpler sulfonylethanol analogs, such as methyl- or ethylsulfonyl derivatives.
Properties
Molecular Formula |
C12H12O3S |
|---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
2-naphthalen-2-ylsulfonylethanol |
InChI |
InChI=1S/C12H12O3S/c13-7-8-16(14,15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2 |
InChI Key |
OUTJZNAAPMWBPL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCO |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Sulfonylethanol Compounds
Structural and Functional Group Variations
2-(Ethylsulfonyl)ethanol (CAS 513-12-2)
- Structure: Ethylsulfonyl group (-SO₂C₂H₅) attached to ethanol.
- Properties: Lower molecular weight (138.18 g/mol) and simpler alkyl chain compared to the naphthyl analog.
- Applications : Used in organic synthesis as a sulfone-building block. Its smaller size may favor reactions requiring less steric bulk .
2-(Methylsulfonyl)ethanol
- Structure: Methylsulfonyl group (-SO₂CH₃) linked to ethanol.
- Properties : Even smaller than the ethyl analog, with a molecular weight of 124.18 g/mol. The methyl group increases electrophilicity at the sulfonyl center, making it reactive in nucleophilic substitutions.
- Applications : Acts as a substrate for synthesizing sulfonylated cellulose derivatives and enzyme inhibitors targeting acetylcholinesterase .
2,2'-Sulfonyldiethanol (CAS 2580-77-0)
- Structure: Two ethanol units connected via a sulfonyl bridge (-SO₂-).
- Properties: Symmetrical structure with dual hydroxyl groups, enabling crosslinking applications. Higher polarity and boiling point compared to monosubstituted analogs.
- Applications : Utilized in polymer chemistry and as a crosslinking agent for cellulose modifications .
2-(4-Chlorophenylsulfonyl)ethanol (CAS 175201-61-3)
- Structure: 4-Chlorophenylsulfonyl group attached to ethanol.
- Properties : The electron-withdrawing chlorine atom enhances the sulfonyl group’s electrophilicity, facilitating reactions with nucleophiles.
- Hazards: Classified as acutely toxic (oral, Category 4) and a serious eye irritant (Category 1), similar to other sulfonylethanol derivatives .
Physicochemical Properties and Reactivity
Research Findings and Key Differentiators
- Crystallography: Sulfonic esters like 2-(2-Naphthylsulfonyl)ethanol exhibit pyramidal geometry at the nitrogen atom in crystalline states, a feature absent in carboxylic esters of N-oxyimides .
- Biological Activity: The naphthyl group in 2-(2-Naphthylsulfonyl)ethanol enhances binding affinity to BCL-2 targets compared to phenyl or alkyl analogs, as demonstrated in anticancer studies .
- Thermal Stability : Bulkier substituents (e.g., naphthyl) increase thermal decomposition temperatures relative to methyl/ethyl analogs .
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